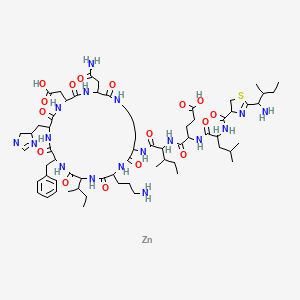

Bacitracin-Zink

Übersicht

Beschreibung

Albac is a compound known for its antibacterial properties. It is primarily used in veterinary medicine to promote growth and improve feed efficiency in livestock. Albac contains zinc bacitracin, which is a zinc salt of a fermentation product obtained by culturing Bacillus licheniformis on media adapted for microbiological production of bacitracin and calcium carbonate .

Wissenschaftliche Forschungsanwendungen

Zinkbacitracin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Veterinärmedizin und Tierhaltung. Es wird verwendet, um:

- Das Wachstum zu fördern und die Futterverwertung bei Nutztieren zu verbessern .

- Nekrotisierende Enteritis, die durch Clostridium-Arten verursacht wird, vorzubeugen und zu kontrollieren .

- Die Anzahl der pathogenen Bakterien im Darm zu senken und so eine gesunde Darmflora zu fördern .

Wirkmechanismus

Der Wirkmechanismus von Zinkbacitracin beinhaltet die Hemmung der bakteriellen Zellwandsynthese. Zinkbacitracin bindet an die Vorläufer der bakteriellen Zellwand und verhindert deren Einbau in die Zellwand. Dies führt zur Störung der Zellwandsynthese und letztendlich zum Absterben der Bakterienzellen . Die molekularen Zielstrukturen von Zinkbacitracin sind die Lipidträger, die an der Peptidoglycansynthese beteiligt sind .

Wirkmechanismus

Target of Action

Bacitracin zinc is a potent antibiotic that primarily targets Gram-positive bacteria . Its primary targets are the bacterial cell wall and peptidoglycan synthesis . It prevents the formation of the bacterial cell wall by interfering with the transfer of mucopeptides into the growing cell wall .

Mode of Action

Bacitracin zinc acts bactericidally by binding to isoprenyl pyrophosphate, the lipid carrier that transfers N-acetylmuramyl-N-acetylglucosamyl-amino acid cell wall building blocks across the cytoplasmic membrane . It also oxidatively cleaves DNA .

Biochemical Pathways

The biochemical pathways affected by bacitracin zinc involve the suppression of cell wall formation via preventing the formation of peptidoglycan strands . This disruption of the cell wall synthesis leads to the bactericidal activity of bacitracin zinc .

Pharmacokinetics

Bacitracin zinc has poor absorption from mucous membranes and intact or denuded skin . Following a single intramuscular dose of 10,000–20,000 units in adults with normal renal function, peak serum concentrations occur after 1–2 hours and the drug is detectable in serum for 6–8 hours after the dose .

Result of Action

The result of bacitracin zinc’s action is the prevention of bacterial growth and proliferation, leading to the death of susceptible bacteria . It’s important to note that bacitracin zinc is nephrotoxic when given intramuscularly and may lead to renal failure .

Action Environment

Bacitracin zinc is extensively used in animal husbandry as a growth-promoting agent . Over the years, many tons of bacitracin zinc have reached the environment . The environmental factors can influence the action, efficacy, and stability of bacitracin zinc. For instance, the presence of divalent cations, such as zinc, is required for its bactericidal activity .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Zinkbacitracin beinhaltet die Fermentation von Bacillus licheniformis. Die Bakterien werden in einem Medium kultiviert, das die Produktion von Bacitracin unterstützt. Das Fermentationsprodukt wird dann mit Zinksalzen behandelt, um Zinkbacitracin zu bilden .

Industrielle Produktionsmethoden: In industrieller Umgebung beinhaltet die Produktion von Zinkbacitracin großtechnische Fermentationsprozesse. Die Fermentationsbrühe wird geerntet, und das Bacitracin wird extrahiert und gereinigt. Das gereinigte Bacitracin wird dann mit Zinksalzen umgesetzt, um Zinkbacitracin zu erzeugen. Dieses Produkt wird dann zu einem granularen Vormischung für die Verwendung in Tierfutter verarbeitet .

Analyse Chemischer Reaktionen

Reaktionstypen: Zinkbacitracin, das Zinkbacitracin enthält, unterliegt hauptsächlich Komplexierungsreaktionen mit Zinkionen. Unter normalen Bedingungen kommt es nicht zu signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: Das wichtigste Reagenz bei der Herstellung von Zinkbacitracin ist Zinksalz, das mit Bacitracin reagiert, um Zinkbacitracin zu bilden. Die Reaktionsbedingungen beinhalten typischerweise einen kontrollierten pH-Wert und eine Temperatur, um eine optimale Ausbeute und Reinheit zu gewährleisten .

Hauptprodukte: Das Hauptprodukt, das aus der Reaktion von Bacitracin mit Zinksalzen entsteht, ist Zinkbacitracin, der Wirkstoff in Zinkbacitracin .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Bacitracin: Die Muttersubstanz von Zinkbacitracin, die in der Humanmedizin für topische Anwendungen eingesetzt wird.

- Polymyxin B: Ein weiteres Antibiotikum, das in der Veterinärmedizin eingesetzt wird, aber einen anderen Wirkmechanismus aufweist.

- Tylosin: Ein Antibiotikum, das in der Veterinärmedizin für ähnliche Zwecke verwendet wird, aber eine andere chemische Struktur und einen anderen Wirkmechanismus aufweist.

Einzigartigkeit: Zinkbacitracin ist einzigartig aufgrund seiner Formulierung als Zinkbacitracin, die seine Stabilität und Wirksamkeit in Tierfutter verbessert. Im Gegensatz zu anderen Antibiotika wird Zinkbacitracin nicht im Darmtrakt resorbiert, wodurch das Risiko der Entwicklung von Antibiotikaresistenz verringert wird .

Eigenschaften

IUPAC Name |

4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(4H-imidazol-4-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,39-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNOBVJFKSQBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103N17O16SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-87-4 (Parent) | |

| Record name | Bacitracin zinc [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1488.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water | |

| Record name | Bacillus subtilis | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

26-29 lb/cu ft | |

| Record name | Bacillus subtilis | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dry off-white to tan solid | |

CAS No. |

1405-89-6, 68038-70-0 | |

| Record name | Bacitracin zinc [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacillus subtilis | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bacillus subtilis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bacillus subtilis | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bacitracin zinc exert its antibacterial effect?

A1: Bacitracin zinc is a polypeptide antibiotic that disrupts bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate. [] C55-isoprenyl pyrophosphate is a crucial lipid carrier molecule involved in transporting peptidoglycan building blocks. By inhibiting this process, bacitracin zinc prevents the formation of new peptidoglycan, ultimately leading to bacterial cell lysis.

Q2: What is the specific target of bacitracin zinc?

A2: Bacitracin zinc binds to C55-isoprenyl pyrophosphate, preventing its dephosphorylation, which is essential for the molecule's role in peptidoglycan synthesis. []

Q3: What is the molecular formula and weight of bacitracin zinc?

A3: While the exact molecular formula and weight of bacitracin zinc can vary slightly depending on the specific composition of the mixture, matrix-assisted laser desorption ionization-tandem time-of-flight mass spectrometry (MALDI-(TOF/TOF) MS) studies have been used to characterize the compound and determine its sequence coverage. [] For a detailed analysis of bacitracin A, a major component of bacitracin zinc, refer to the cited study.

Q4: What spectroscopic techniques are useful for characterizing bacitracin zinc?

A4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the functional groups and electronic transitions present in bacitracin zinc, respectively. [] MALDI-(TOF/TOF) MS is also a valuable tool for sequencing and structural characterization of this polypeptide pharmaceutical. []

Q5: In what kind of formulations is bacitracin zinc typically found?

A5: Bacitracin zinc is commonly incorporated into ointments, creams, and sprays for topical application. [, , , ] Researchers have also explored its incorporation into other delivery systems, such as PLA composites, liposomes, and niosomes, to enhance its stability and delivery properties. [, , ]

Q6: How stable is bacitracin zinc in different formulations?

A6: The stability of bacitracin zinc can vary depending on the formulation and storage conditions. Studies on bacitracin zinc-loaded PLA composites suggest a shelf life of approximately 125 days. [] Niosomal formulations of bacitracin zinc have demonstrated better stability compared to liposomes. [, ]

Q7: How does the formulation of bacitracin zinc affect its release kinetics?

A7: The release kinetics of bacitracin zinc is influenced by the formulation. For example, PLA composites exhibited a sustained release profile following a zero-order release kinetics pattern. [] Niosomes and liposomes have also been investigated for their potential to modulate the delivery of bacitracin zinc. [, ]

Q8: What challenges are associated with the topical delivery of bacitracin zinc?

A8: Enhancing the penetration capacity of bacitracin zinc through the skin barrier is a common challenge for topical delivery. [, , ] Researchers have explored various strategies, including microemulsions and nanoparticle-based systems, to improve its permeation and efficacy. []

Q9: What types of bacteria are typically susceptible to bacitracin zinc?

A9: Bacitracin zinc demonstrates broad-spectrum activity against gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus. [] It is also effective against some gram-negative organisms, though resistance has been observed in species such as Serratia marcescens, Morganella morganii, and Proteus mirabilis. []

Q10: Has resistance to bacitracin zinc been observed?

A10: While bacitracin zinc remains effective against many bacterial strains, some level of resistance has been reported. [, ] Further research is needed to understand the mechanisms of resistance and develop strategies to mitigate its impact.

Q11: What are some alternatives to bacitracin zinc for the treatment of bacterial infections?

A14: Alternative topical antimicrobial agents include neomycin sulfate, polymyxin B sulfate, silver sulfadiazine, and mupirocin. [, ] The choice of treatment should be made based on the specific type of infection, patient factors, and potential for resistance or allergies.

Q12: Are there any alternatives to bacitracin zinc in animal feed?

A16: Researchers are exploring various alternatives to antibiotics in animal feed, including probiotics, prebiotics, organic acids, and essential oils. [, ] These alternatives aim to promote gut health, modulate the immune system, and improve overall animal performance without relying on traditional antibiotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)

![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)